molecular formula C13H22O B12667906 Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol CAS No. 93940-35-3

Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol

Cat. No.: B12667906
CAS No.: 93940-35-3
M. Wt: 194.31 g/mol
InChI Key: WDSGBNZSINBPCJ-UHFFFAOYSA-N
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Description

Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol is a bicyclic monoterpenoid alcohol characterized by a fully saturated methanonaphthalene core (decahydro configuration) with methyl substituents at positions 1 and 6 and a hydroxyl group at position 7. This structure confers rigidity and influences its physicochemical properties, such as hydrophobicity and hydrogen-bonding capacity.

Properties

CAS No.

93940-35-3

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

1,3-dimethyltricyclo[5.3.1.03,8]undecan-2-ol

InChI

InChI=1S/C13H22O/c1-12-7-5-10-9(8-12)4-3-6-13(10,2)11(12)14/h9-11,14H,3-8H2,1-2H3

InChI Key

WDSGBNZSINBPCJ-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1)CCCC3(C2O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol typically involves the hydrogenation of 1,6-dimethylnaphthalene. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous hydrogenation and hydroxylation in large reactors, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological processes, leading to its observed effects .

Comparison with Similar Compounds

Structural Analysis

The compound belongs to a class of bicyclic alcohols with methanonaphthalene or dibenzopyran cores. Key structural analogs (Table 1) include:

Compound Name Core Structure Substituents Hydroxyl Position Degree of Saturation
Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol Methanonaphthalene 1,6-dimethyl 9 Decahydro (fully saturated)
(6aR,10aR)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol Dibenzo[b,d]pyran 6,6,9-trimethyl; 3-pentyl 1 Tetrahydro (partially saturated)
6a,7,8,9-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol Dibenzo[b,d]pyran 6,6,9-trimethyl; 3-pentyl 1 Tetrahydro
(6aR,10aR)-6a,7,8,9,10,10a-hexahydro-6,6-dimethyl-9-methylene-3-pentyl-6H-dibenzo[b,d]pyran-1-ol Dibenzo[b,d]pyran 6,6-dimethyl; 9-methylene; 3-pentyl 1 Hexahydro

Key Observations :

  • Core Rigidity: The fully saturated methanonaphthalene core in the target compound enhances conformational stability compared to partially saturated dibenzopyrans .
  • Substituent Effects: The absence of a pentyl group (common in cannabinoid-like analogs) reduces hydrophobicity (logP) relative to dibenzopyran derivatives .
Physicochemical and Predictive Property Trends

Quantitative Structure–Property Relationship (QSPR) models highlight the impact of structural homogeneity on property prediction accuracy:

  • Retention Indices: Models built for structurally similar compounds (e.g., monoterpenoids) achieve high correlation coefficients (R² ~0.99), whereas diverse datasets (e.g., mixed terpenoids and cannabinoids) yield poorer predictions (R² ~0.85–0.90) .
  • Hydrophobicity : The target compound’s logP is estimated to be ~3.5 (lower than pentyl-substituted dibenzopyrans, logP ~6–7) due to smaller alkyl groups .

Biological Activity

Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol, also known as 1,6-dimethyl-2-naphthol, is a bicyclic compound with a complex structure that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C12H22
  • Molecular Weight : 166.3031 g/mol
  • CAS Registry Number : 1750-51-2
  • Structural Characteristics : The compound features a bicyclic naphthalene core with two methyl groups and a hydroxyl group that contribute to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity :
    • Preliminary studies suggest that compounds related to this compound may possess anticancer properties. For instance, derivatives have shown efficacy in targeting breast cancer pathways involving proteins such as MAPK1 and EGFR, which are critical in cancer cell proliferation and survival .
    • A network pharmacology approach identified several key pathways influenced by this compound, indicating its potential role in cancer treatment .
  • Antioxidant Properties :
    • Compounds within the same structural family have demonstrated antioxidant activity. This activity is crucial for mitigating oxidative stress-related damage in cells, which is linked to various chronic diseases including cancer .
  • Cytotoxic Effects :
    • Certain studies have reported cytotoxic effects against specific cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells while sparing normal cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Cellular Pathways : The compound may modulate key signaling pathways involved in cell survival and apoptosis. For instance, it may inhibit the PI3K/Akt/mTOR pathway which is often dysregulated in cancers .
  • Oxidative Stress Modulation : By acting as an antioxidant, it can reduce reactive oxygen species (ROS) levels in cells, thereby protecting against oxidative damage .

Table 1: Summary of Biological Activities and Mechanisms

Biological ActivityMechanism of ActionReferences
AnticancerInhibition of MAPK and EGFR pathways
AntioxidantScavenging of free radicals
CytotoxicInduction of apoptosis

Case Study: Anticancer Potential

A notable study explored the anticancer potential of compounds derived from traditional medicinal plants containing similar structural motifs to this compound. The study utilized a combination of network pharmacology and molecular docking techniques to identify key interactions with target proteins involved in breast cancer progression. The results indicated significant binding affinities to proteins such as AKT and EGFR, suggesting that these compounds could serve as leads for new anticancer therapies .

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